molecular formula C15H8Cl3N3 B6245399 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine CAS No. 859173-84-5

3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine

Cat. No.: B6245399
CAS No.: 859173-84-5
M. Wt: 336.6
InChI Key:
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Description

3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine is a heterocyclic compound composed of a pyridine ring fused with a pyridazine ring. It is an interesting compound with a wide range of applications in the scientific and medical fields.

Scientific Research Applications

3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine has a wide range of applications in the scientific and medical fields. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It is also believed to act as an antioxidant, which can help to reduce oxidative stress in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antifungal properties. It has also been shown to have antioxidant effects, which can help to reduce oxidative stress in the body. Additionally, it has been shown to have cytotoxic effects, which can help to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using this compound. For example, it is highly toxic and should be handled with caution. Additionally, it can react with other compounds, which can lead to unexpected results.

Future Directions

The future directions for 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine research include further exploration of its anti-inflammatory and antifungal properties, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, further research into its mechanism of action and its cytotoxic effects could lead to the development of new treatments for various diseases. Finally, further research into its toxicity and reactivity could lead to the development of safer and more effective laboratory protocols.

Synthesis Methods

The synthesis of 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine can be achieved through a variety of methods. The most common methods are the Biginelli reaction and the Ullmann reaction. The Biginelli reaction involves the condensation of three different components: aldehyde, an aromatic amine, and an acid. The Ullmann reaction involves the coupling of an aromatic halide with an amine or alcohol. Both of these reactions are commonly used in the synthesis of heterocyclic compounds such as this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine to form 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4,5-dihydropyridazin-3(2H)-one, which is then reacted with phosphorus oxychloride and chlorinated to form 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-aminopyridine", "phosphorus oxychloride" ], "Reaction": [ "4-chlorobenzaldehyde is reacted with 4-aminopyridine in the presence of a base to form 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4,5-dihydropyridazin-3(2H)-one.", "The resulting dihydropyridazinone is then reacted with phosphorus oxychloride and heated to form the corresponding chlorinated pyridazine intermediate.", "The final product, 3,6-dichloro-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazine, is obtained by further chlorination of the intermediate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride." ] }

859173-84-5

Molecular Formula

C15H8Cl3N3

Molecular Weight

336.6

Purity

95

Origin of Product

United States

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